molecular formula C10H5BrF3NO2 B1414445 Methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate CAS No. 1804406-56-1

Methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate

Cat. No.: B1414445
CAS No.: 1804406-56-1
M. Wt: 308.05 g/mol
InChI Key: UXUOPFFTRWTIQS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H5BrF3NO2. This compound is notable for its unique combination of functional groups, including a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzoate ester. These functional groups confer distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the desired position. This is followed by the introduction of the cyano group through a nucleophilic substitution reaction. The trifluoromethyl group can be introduced using a trifluoromethylation reagent under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and specific reaction conditions are employed to ensure high selectivity and purity of the final product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of amines from the cyano group.

    Oxidation: Formation of carboxylic acids from the ester group.

Scientific Research Applications

Methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate is used in various scientific research fields due to its versatile chemical properties:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: It is investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The cyano group can act as an electrophile, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    Methyl 6-bromo-2-cyano-3-methylbenzoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Methyl 6-bromo-2-cyano-3-chlorobenzoate: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    Methyl 6-bromo-2-cyano-3-nitrobenzoate: Similar structure but with a nitro group instead of a trifluoromethyl group.

Uniqueness: Methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require enhanced metabolic stability and lipophilicity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl 6-bromo-2-cyano-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c1-17-9(16)8-5(4-15)6(10(12,13)14)2-3-7(8)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUOPFFTRWTIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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